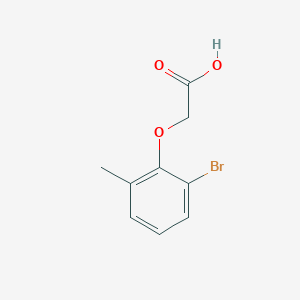

2-(2-Bromo-6-methylphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6-3-2-4-7(10)9(6)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWCONUJYMXFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2 2 Bromo 6 Methylphenoxy Acetic Acid

Established Synthetic Pathways and Precursor Chemistry

The most established and widely utilized method for the synthesis of 2-(2-bromo-6-methylphenoxy)acetic acid is based on the Williamson ether synthesis. This classical organic reaction provides a reliable and straightforward route to form the ether linkage between the substituted phenol (B47542) and the acetic acid moiety.

The core of this methodology involves the reaction of a substituted phenol with an α-haloacetic acid or its corresponding ester under basic conditions. For the target compound, the key precursors are 2-bromo-6-methylphenol (B84823) and a two-carbon electrophile representing the acetic acid group. The reaction proceeds via the deprotonation of the phenolic hydroxyl group by a base to form a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the haloacetic acid derivative in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the desired ether bond.

Commonly used bases include alkali metal hydroxides (such as sodium hydroxide (B78521) or potassium hydroxide) and carbonates (like potassium carbonate). The choice of the acetic acid precursor can vary, with bromoacetic acid and chloroacetic acid being frequent choices. wikipedia.org Using the acid form directly yields the sodium salt of the final product, which is then acidified during workup. Alternatively, an ester like ethyl bromoacetate (B1195939) can be used, which requires a subsequent hydrolysis step to convert the resulting ester intermediate into the final carboxylic acid. mdpi.com

| Precursor Name | Chemical Formula | Role in Synthesis |

| 2-Bromo-6-methylphenol | C₇H₇BrO | Phenolic substrate |

| Bromoacetic acid | C₂H₃BrO₂ | Acetic acid synthon (electrophile) |

| Chloroacetic acid | C₂H₃ClO₂ | Acetic acid synthon (electrophile) |

| Ethyl bromoacetate | C₄H₇BrO₂ | Acetic acid synthon (electrophile) |

| Sodium Hydroxide | NaOH | Base |

| Potassium Carbonate | K₂CO₃ | Base |

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. nih.gov The process involves adjusting various factors to find the optimal conditions for the reaction.

Key parameters for optimization in the Williamson ether synthesis of the target compound include:

Choice and Stoichiometry of the Base : The strength and amount of the base are critical. A strong base like sodium hydroxide ensures complete deprotonation of the phenol, but excess base can promote side reactions. A weaker base like potassium carbonate is often sufficient and can be easier to handle.

Solvent System : The polarity and nature of the solvent affect the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents generally favor this reaction type.

Temperature and Reaction Time : There is a trade-off between reaction rate and selectivity. Higher temperatures accelerate the reaction but may also increase the formation of impurities. The optimal temperature and reaction time must be determined experimentally by monitoring the reaction's progress, for instance, by using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). chemicalbook.com

The following table provides a representative, illustrative example of how varying reaction conditions can impact the yield of a typical Williamson ether synthesis for a phenoxyacetic acid.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | 75 |

| 2 | NaOH (1.1) | Water | 100 | 6 | 82 |

| 3 | NaOH (1.1) | Ethanol (B145695) | Reflux | 8 | 88 |

| 4 | K₂CO₃ (2.0) | DMF | 80 | 4 | 92 |

| 5 | NaOH (1.1) / PTC | Toluene/H₂O | 90 | 3 | 95 |

Chemical Derivatization and Structural Modification of 2 2 Bromo 6 Methylphenoxy Acetic Acid

Synthesis and Characterization of Ester and Amide Analogues

The carboxylic acid moiety of 2-(2-bromo-6-methylphenoxy)acetic acid is a primary target for derivatization, readily converted into ester and amide analogues. These modifications can significantly impact the compound's polarity, solubility, and interaction with biological targets.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed to produce a variety of alkyl and aryl esters. For instance, reacting the parent acid with alcohols like methanol (B129727) or ethanol (B145695) in the presence of a catalyst such as sulfuric acid yields the corresponding methyl or ethyl esters.

The synthesis of amides is typically achieved by first activating the carboxylic acid. pulsus.com Conversion to an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, provides a highly reactive intermediate. This acyl chloride can then be treated with a wide range of primary or secondary amines to form the desired amide bond. Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). pulsus.com This method is often preferred for more complex or sensitive substrates. pulsus.com The synthesis of heterocyclic amides has been achieved by reacting various heterocyclic amines with acyl chlorides derived from acetic acid analogues. researchgate.netresearchgate.net

Characterization of these ester and amide derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the transformation by showing the appearance of a characteristic ester or amide carbonyl stretch, replacing the broad hydroxyl stretch of the carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the full structure, showing signals corresponding to the newly introduced alkyl, aryl, or heterocyclic groups. Mass spectrometry (MS) is used to confirm the molecular weight of the new derivative. researchgate.net

Table 1: Representative Ester and Amide Analogues

| Derivative Type | General Structure | R Group Example | Synthetic Method |

|---|---|---|---|

| Ester |  | -CH₃, -C₂H₅, -C₆H₅ | Fischer Esterification |

| Amide |  | -NH₂, -NHCH₃, -N(CH₃)₂, -NH-heterocycle | Acyl Chloride + Amine or Carbodiimide Coupling |

Exploration of Ether, Thioether, and Amine Derivatives

Further structural diversity can be achieved by modifying the core structure to introduce additional ether, thioether, or amine functionalities.

While the parent compound is already a phenoxy ether, new ether linkages can be introduced. For example, reduction of the carboxylic acid to an alcohol would provide a new site for etherification, such as through the Williamson ether synthesis. A catalytic method using a Cu(I) system has been reported for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds, which could be a relevant approach for certain modifications. nih.gov

Thioether derivatives can be synthesized through several established routes. The reaction of an organic halide with a thiol (mercaptan) is a common method. masterorganicchemistry.com For instance, converting the carboxylic acid to a haloalkane derivative would allow for reaction with a thiolate nucleophile to form a thioether. An alternative, one-pot synthesis involves the reaction of organic halides with thiourea, which serves as an odorless and stable sulfur source, often catalyzed by transition metals. taylorandfrancis.com

The transformation of the carboxylic acid group into an amine functionality can be accomplished through several classic organic reactions. The Curtius rearrangement, for example, proceeds through an acyl azide (B81097) intermediate which rearranges to an isocyanate, and is then hydrolyzed to the primary amine. researchgate.net This process effectively shortens the side chain by one carbon atom. Alternatively, direct reduction of amide derivatives, synthesized as described in section 3.1, can yield amines.

Investigations into Halogenation and Alkylation Patterns on the Aromatic Core

The aromatic ring of this compound offers sites for further substitution, allowing for the exploration of how different patterns of halogenation and alkylation affect molecular properties. The existing substituents—the ortho-bromo group, the ortho-methyl group, and the activating para-phenoxyacetic acid group—will direct the position of any new electrophilic substitution.

Further halogenation, such as bromination or chlorination, would likely occur at the positions activated by the ether and methyl groups and not already occupied. The directing effects of the substituents would need to be carefully considered to predict the regioselectivity of the reaction.

Alkylation of the aromatic core is typically achieved via Friedel-Crafts reactions. This involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). However, the presence of the deactivating bromo-substituent on the ring could potentially hinder this reaction, requiring more forcing conditions. Conversely, a related process, debromination, has been shown to be possible for some 2-substituted-5-bromo-6-methoxynaphthalenes using bromine acceptors in the presence of Lewis acids, suggesting that removal or replacement of the existing bromine atom is also a potential modification pathway. google.com

Table 2: Potential Aromatic Core Modifications

| Reaction Type | Reagents | Potential Outcome | Key Considerations |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Addition of another halogen to the aromatic ring | Regioselectivity directed by existing substituents |

| Alkylation | R-Cl/AlCl₃ | Addition of an alkyl group (R) to the aromatic ring | Potential for deactivation by bromo group |

| Debromination | Bromine acceptor / Lewis Acid | Removal of the bromo substituent | Feasibility depends on specific reaction conditions google.com |

Introduction of Heterocyclic and Aliphatic Side Chains onto the Molecular Scaffold

The introduction of diverse heterocyclic and aliphatic side chains represents a significant strategy for modifying the molecular scaffold. The carboxylic acid group is a versatile handle for the synthesis of various five- and six-membered heterocyclic systems. uobaghdad.edu.iq

For example, condensation of the parent acid or its ester derivative with hydrazine (B178648) or substituted hydrazides can lead to the formation of pyrazole (B372694) or oxadiazole rings. mdpi.com Reaction with thiosemicarbazide (B42300) can be a pathway to thiadiazole derivatives. uobaghdad.edu.iq The synthesis of such heterocyclic compounds often involves a sequence of reactions, starting with the formation of an intermediate like a hydrazone, which then undergoes cyclization. uobaghdad.edu.iqclockss.org These reactions significantly expand the structural diversity achievable from the starting material.

New aliphatic side chains can be introduced through various means. As mentioned, Friedel-Crafts alkylation can add alkyl chains directly to the aromatic ring. Alternatively, the carboxylic acid group can be used as a starting point. For example, it can be converted to a ketone via reaction with an organolithium reagent, and this ketone can then be further elaborated using standard organic reactions like the Wittig reaction or Grignard addition to build more complex aliphatic chains.

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Bromo 6 Methylphenoxy Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure and conformation of 2-(2-Bromo-6-methylphenoxy)acetic acid in solution. Both ¹H and ¹³C NMR would provide critical data on the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the ether linkage, as well as the electron-donating nature of the methyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The methylene protons would appear as a singlet, and the methyl protons as another singlet at a higher field. The acidic proton of the carboxylic acid would likely be a broad singlet, and its chemical shift would be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. libretexts.org Distinct signals are expected for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be significantly influenced by the substituents. For instance, the carbon atom bonded to the bromine (C-Br) would exhibit a characteristic chemical shift. libretexts.org The carbonyl carbon is expected to appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 180 |

| Methylene (-OCH₂-) | 4.5 - 5.0 (s) | 65 - 75 |

| Aromatic (Ar-H) | 6.8 - 7.5 (m) | 110 - 160 |

| Methyl (-CH₃) | 2.2 - 2.5 (s) | 15 - 25 |

| Aromatic (Ar-Br) | - | 110 - 125 |

| Aromatic (Ar-O) | - | 150 - 160 |

| Aromatic (Ar-CH₃) | - | 130 - 140 |

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Profiling

Mass spectrometry would be employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing valuable structural information. The presence of a bromine atom is a key feature that would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Common fragmentation pathways for phenoxyacetic acids often involve cleavage of the ether bond and the loss of the carboxymethyl group. For the title compound, characteristic fragments would be expected from the loss of COOH, CH₂COOH, and potentially the bromine atom.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Significance |

| [M]⁺ and [M+2]⁺ | Molecular ion | Confirms molecular weight and presence of bromine |

| [M - COOH]⁺ | Loss of carboxylic acid group | Indicates the presence of the acetic acid moiety |

| [M - CH₂COOH]⁺ | Loss of carboxymethyl group | Cleavage of the ether linkage |

| [M - Br]⁺ | Loss of bromine atom | Indicates the presence of a bromo substituent |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of the bonds within this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, which is typically broad and centered around 3000 cm⁻¹. The C=O stretch of the carbonyl group would appear as a strong, sharp band in the region of 1700-1750 cm⁻¹. Other significant peaks would include the C-O stretching vibrations of the ether linkage and the carboxylic acid, as well as C-H stretching and bending vibrations of the aromatic ring and the methyl and methylene groups. The C-Br stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, although typically weaker than in the IR spectrum.

Interactive Data Table: Anticipated Vibrational Frequencies

| Functional Group/Bond | Anticipated IR Frequency (cm⁻¹) | Anticipated Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |

| C-H (Aromatic) | 3100 - 3000 | Strong |

| C-H (Aliphatic) | 3000 - 2850 | Strong |

| C=O (Carboxylic Acid) | 1750 - 1700 (strong) | Moderate |

| C=C (Aromatic) | 1600 - 1450 | Strong |

| C-O (Ether & Acid) | 1300 - 1000 | Moderate |

| C-Br | < 800 | Moderate |

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal lattice |

| Bond Lengths (e.g., C=O, C-O, C-Br) | Precise interatomic distances |

| Bond Angles (e.g., O-C=O, C-O-C) | Angles between bonded atoms |

| Intermolecular Interactions | Hydrogen bonding, halogen bonding, π-π stacking |

Computational Chemistry and Theoretical Investigations of 2 2 Bromo 6 Methylphenoxy Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy of a molecule. rsc.org For 2-(2-Bromo-6-methylphenoxy)acetic acid, these calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C-O (ether) | 1.37 Å | |

| C=O (carbonyl) | 1.21 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-Br | 121.5° |

| C-O-C | 118.0° | |

| O=C-O | 125.0° | |

| Dihedral Angle | C-C-O-C | 178.5° |

| Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

From the HOMO and LUMO energies, various global reactivity indices can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

These indices would help predict how this compound would behave in chemical reactions, for instance, in its potential role as a plant growth regulator or its interactions with biological targets. elsevierpure.com

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

| Electronegativity (χ) | 3.88 |

| Chemical Hardness (η) | 2.63 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.85 |

| Note: This data is illustrative and not based on actual computational results for this specific molecule. |

Charge Distribution, Electrostatic Potential Mapping, and Non-Covalent Interactions

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is fundamental to understanding a molecule's polarity, solubility, and how it interacts with other molecules. Quantum chemical calculations can determine the partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) and generate a Molecular Electrostatic Potential (MEP) map.

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to indicate charge distribution: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly charged regions.

For this compound, an MEP map would likely show a region of high negative potential (red) around the carboxylic acid's carbonyl oxygen and a region of high positive potential (blue) around the acidic hydrogen. The bromine atom, being electronegative, would also influence the charge distribution on the aromatic ring. This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's biological activity and crystal packing.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, are critical in supramolecular chemistry and biology. nih.gov Theoretical methods can identify and characterize these weak interactions, providing insight into the stability of molecular dimers or complexes, for example, the hydrogen-bonded dimers formed by carboxylic acids.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the ether linkage and the C-C bond in the acetic acid side chain of this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.

A Potential Energy Surface (PES) map is a multidimensional plot of a molecule's energy as a function of its geometric parameters. researchgate.net For this compound, a simplified PES could be generated by systematically rotating key dihedral angles (e.g., the C-C-O-C angle of the ether linkage and the O-C-C=O angle of the acid group) and calculating the energy at each point. The resulting map would reveal the lowest energy (most stable) conformations and the transition states (saddle points) that connect them. This information is vital for understanding the molecule's flexibility and the shapes it is most likely to adopt in different environments.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. One of the most common applications is the calculation of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

After optimizing the geometry of this compound, a frequency calculation would yield a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experiment. orientjchem.org The calculations also provide information on the intensity of each vibrational mode, aiding in the interpretation of experimental spectra. Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O ether stretches, and vibrations associated with the substituted aromatic ring. mdpi.com

Table 3: Hypothetical Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (Hypothetical) |

| O-H stretch | 3750 | 3580 | 3400-2400 (broad) |

| C-H stretch (aromatic) | 3210 | 3080 | 3100-3000 |

| C=O stretch | 1815 | 1742 | 1710 |

| C-O stretch (ether) | 1290 | 1238 | 1245 |

| C-Br stretch | 680 | 653 | 660 |

| Note: This data is illustrative and not based on actual computational results for this specific molecule. |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound would provide a detailed picture of its conformational dynamics. It would show how the molecule flexes, rotates, and changes shape at a given temperature. This is particularly useful for understanding how the molecule might interact with a receptor binding site, which is often a dynamic process.

Furthermore, MD simulations are ideal for studying the effects of the environment, such as a solvent. By simulating the molecule in a box of water molecules, one can observe how the solvent molecules arrange themselves around the solute and how they form hydrogen bonds. tandfonline.com This provides insights into solubility and the stabilizing or destabilizing effects of the solvent on different conformations. For instance, a simulation could reveal the structure of the hydration shell around the carboxylic acid group and the hydrophobic regions of the molecule. rsc.org

Theoretical Prediction of Chemical Reactivity and Selectivity Profiles

Building upon the electronic structure information from quantum chemical calculations, theoretical models can predict the chemical reactivity and selectivity of this compound. FMO theory, as discussed earlier, provides a primary framework for this. The shapes and locations of the HOMO and LUMO can predict where electrophilic or nucleophilic attacks are most likely to occur.

For example, the substituted benzene (B151609) ring is subject to electrophilic aromatic substitution. numberanalytics.comlibretexts.orgmasterorganicchemistry.com The existing substituents (bromo, methyl, and phenoxyacetic acid groups) direct incoming electrophiles to specific positions (ortho, meta, or para). Computational analysis of the charge distribution and the energies of the intermediate carbocations (sigma complexes) formed during the reaction can predict the most likely site of substitution, thus explaining the regioselectivity of the reaction. The bromo and methyl groups, for instance, are known ortho-, para-directors, and computational models would quantify their combined directing effect. This predictive power is crucial in designing syntheses and understanding the metabolic pathways of such compounds. science.gov

Coordination Chemistry and Metal Complex Formation Involving 2 2 Bromo 6 Methylphenoxy Acetic Acid

Ligating Properties and Coordination Modes of the Carboxylic Acid and Phenoxy Oxygen Moieties.

No studies were identified that describe how 2-(2-Bromo-6-methylphenoxy)acetic acid binds to metal ions or the specific roles of its carboxylic acid and phenoxy oxygen groups in forming coordinate bonds.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes.

The search did not yield any reports on the synthesis of transition metal complexes with this compound as a ligand, nor any data from spectroscopic techniques such as IR, UV-Vis, or NMR used to characterize such complexes.

Structural Analysis of Metal-Ligand Frameworks via X-ray Crystallography.

No crystallographic data or structural analyses for metal complexes of this compound have been found in the literature, which would be necessary to describe the precise three-dimensional arrangement of the metal-ligand frameworks.

Catalytic Applications of Synthesized Metal Complexes in Organic Transformations.

There is no available information on the use of metal complexes derived from this compound as catalysts in any organic reactions.

Without primary or secondary research sources, providing a scientifically accurate and informative article that adheres to the strict constraints of the request is not possible.

Exploration of Reaction Mechanisms and Kinetics of 2 2 Bromo 6 Methylphenoxy Acetic Acid Transformations

Mechanistic Studies of Hydrolysis and Esterification Reactions

Hydrolysis of esters of 2-(2-Bromo-6-methylphenoxy)acetic acid is anticipated to be a primary degradation pathway in aqueous environments. nih.gov For the broader class of phenoxyacetic acids, the rate of this reaction is influenced by pH and temperature, with alkaline conditions generally accelerating the process. nih.gov The mechanism would likely follow a base-catalyzed (BAC2) or acid-catalyzed (AAC2) pathway, common for ester hydrolysis.

Esterification, the reverse reaction, is a standard method for modifying the properties of carboxylic acids. The reaction of this compound with an alcohol under acidic conditions would be expected to proceed via a Fischer-Speier esterification mechanism. However, specific kinetic studies or detailed mechanistic investigations for this compound are not documented.

Investigation of Substitution and Elimination Pathways

The structure of this compound, featuring a bromine atom on the aromatic ring, suggests potential for nucleophilic aromatic substitution reactions, albeit under forcing conditions due to the deactivating nature of the bromine and the ether linkage. The presence of the acetic acid side chain could also participate in or influence substitution reactions at the alpha-carbon, but specific studies detailing these pathways are absent from the literature. Elimination reactions are not considered a primary transformation pathway for this type of aromatic compound under typical environmental or synthetic conditions.

Photochemical and Electrochemical Reactivity

Phenoxyacetic acid herbicides are known to undergo photolytic degradation. nih.gov It is plausible that this compound would also be susceptible to photochemical breakdown, potentially involving the cleavage of the ether bond or the carbon-bromine bond upon exposure to UV radiation. The primary degradation products would likely include chlorophenol derivatives, as seen with related herbicides. nih.gov However, without specific experimental data, the quantum yield, reaction pathways, and resulting photoproducts remain speculative. Similarly, no studies on the electrochemical behavior of this compound, which would provide insight into its oxidation and reduction potentials and pathways, have been found.

Rearrangement Reactions and Intramolecular Cyclizations

The potential for rearrangement reactions, such as a Smiles rearrangement, exists for phenoxyacetic acid derivatives, but specific examples involving this compound are not reported. Intramolecular cyclization could theoretically be induced to form a lactone or other heterocyclic systems, but this would likely require specific reagents and conditions that have not been described in the context of this molecule.

Kinetic Studies for Reaction Rate Determination and Pathway Elucidation

Detailed kinetic studies are crucial for understanding the persistence and fate of a chemical in the environment or for optimizing synthetic processes. For phenoxyacetic acids, biodegradation rates are known to be dependent on factors such as microbial populations, oxygen levels, and the concentration of the compound. nih.gov However, no specific kinetic data, such as reaction rate constants, activation energies, or half-lives under various conditions, have been published for the hydrolysis, esterification, or degradation of this compound.

Future Research Directions and Emerging Opportunities

Development of Innovative and Sustainable Synthetic Methodologies for Aryloxyacetic Acids

Traditional methods for the synthesis of aryloxyacetic acids, while effective, often involve lengthy reaction times and may not align with the principles of green chemistry. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of aryloxyacetic acids. For instance, a one-pot synthesis under microwave irradiation combined with phase-transfer catalysis has been reported to prepare aryloxyacetic acids in good to excellent yields with reaction times as short as a few minutes. niscpr.res.in This approach not only accelerates the synthesis but also often leads to cleaner reactions with easier work-up procedures.

Another area of development is the use of phase-transfer catalysis (PTC) . PTC facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids) and has been successfully applied to the synthesis of aryloxyacetic acid esters. unishivaji.ac.in This methodology offers mild reaction conditions and the potential for catalyst recovery and reuse, contributing to the sustainability of the process.

Further research into novel catalytic systems, including the use of solid-supported catalysts and flow chemistry, could lead to even more sustainable and scalable production methods for 2-(2-Bromo-6-methylphenoxy)acetic acid and other aryloxyacetic acids.

| Synthetic Method | Key Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, high yields, cleaner reactions. niscpr.res.in |

| Phase-Transfer Catalysis (PTC) | Mild reaction conditions, catalyst recyclability. unishivaji.ac.in |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Solid-Supported Catalysts | Ease of separation and catalyst reuse. |

Unexplored Chemical Reactivity and Catalytic Potential of the Compound

The chemical reactivity of this compound is largely dictated by its functional groups: the carboxylic acid, the ether linkage, and the substituted aromatic ring. While the basic reactivity of these groups is well-understood, their interplay within this specific molecular architecture presents opportunities for discovering novel transformations.

The presence of the bromine atom on the aromatic ring makes it a candidate for various cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. These reactions could be employed to synthesize a diverse library of derivatives with modified electronic and steric properties, potentially leading to new compounds with interesting biological or material properties.

Furthermore, the aryloxyacetic acid scaffold itself can be a precursor to more complex heterocyclic systems. For example, the reaction of aryloxyacetic acid hydrazides with various electrophiles can lead to the formation of thiazole (B1198619) and other heterocyclic derivatives. nih.gov Exploring these transformations with this compound could yield novel compounds with potential applications in medicinal chemistry.

The catalytic potential of metal complexes derived from this compound is another area ripe for investigation. The carboxylic acid moiety can act as a ligand for various metal ions, and the steric and electronic properties of the substituted phenyl ring could influence the catalytic activity of the resulting metal complexes in various organic transformations.

Advanced Computational Modeling for Structure-Reactivity Correlations in Complex Systems

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, density functional theory (DFT) and other quantum mechanical methods can be used to model its electronic structure, predict its spectroscopic properties, and elucidate the mechanisms of its reactions. umn.edu

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of aryloxyacetic acid derivatives with their biological activity. By developing robust QSAR models, it would be possible to rationally design new derivatives of this compound with enhanced activity for a specific target, such as an enzyme or receptor. For instance, aryloxyacetic acids have been investigated as inhibitors of the HPPD enzyme, a target for herbicides. beilstein-journals.org

Computational modeling can also be used to study the non-covalent interactions that govern the formation of supramolecular assemblies, as will be discussed in a later section. This can aid in the design of cocrystals and other multicomponent materials with desired physical and chemical properties.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. umn.edu |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. |

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

The discovery of new materials and bioactive molecules is increasingly being accelerated by the use of high-throughput experimentation (HTE) and laboratory automation. drugtargetreview.comyoutube.comnih.gov These technologies allow for the rapid synthesis and screening of large numbers of compounds, significantly reducing the time and resources required for discovery.

For this compound, HTE could be used to rapidly explore a wide range of reaction conditions for its derivatization, or to screen a library of its derivatives for a particular biological activity. youtube.com The workflow for such an approach typically involves the automated dispensing of reagents into multi-well plates, followed by parallel reaction execution, and finally, high-throughput analysis of the products. nih.gov

The large datasets generated by HTE are well-suited for analysis using machine learning algorithms. These algorithms can identify patterns and trends in the data that may not be apparent to a human researcher, leading to new insights and hypotheses that can guide further research. youtube.com The integration of HTE, automation, and machine learning represents a paradigm shift in chemical discovery and holds immense potential for the exploration of the chemical space around this compound.

Supramolecular Assembly and Crystal Engineering of this compound Cocrystals and Inclusion Compounds

Crystal engineering is the rational design of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, making it an excellent building block for the construction of supramolecular assemblies. researchgate.net

The formation of cocrystals , which are multicomponent crystals held together by non-covalent interactions, is a promising strategy for modifying the physicochemical properties of a compound, such as its solubility, stability, and bioavailability. By co-crystallizing this compound with other molecules (coformers) that can participate in hydrogen bonding or other non-covalent interactions, it may be possible to create new solid forms with improved properties.

Furthermore, the study of inclusion compounds , where one molecule (the guest) is encapsulated within the crystal lattice of another (the host), is another area of interest. The specific size and shape of this compound may allow it to act as either a host or a guest in the formation of such compounds, leading to new materials with potential applications in areas such as separation science or drug delivery.

The investigation of the supramolecular chemistry of this compound is a key area for future research, with the potential to yield novel materials with tailored properties.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Bromo-6-methylphenoxy)acetic acid, and what factors influence reaction yields?

Answer:

The synthesis typically involves regioselective bromination of a substituted phenylacetic acid precursor. For example, bromine in acetic acid at room temperature or under reflux is used to introduce the bromine atom at the ortho position relative to the methyl and acetic acid groups . Key factors affecting yields include:

- Temperature control : Reactions at room temperature may reduce side products compared to reflux conditions .

- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance electrophilic substitution efficiency .

- Catalysts : Acidic conditions (e.g., HBr) can accelerate bromination .

Reported yields range from 70–84% under optimized conditions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine-induced deshielding of adjacent protons) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 245.06 for CHBrO) .

- HPLC with UV detection : Quantifies purity (>98%) using reverse-phase columns and acetonitrile/water gradients .

- Melting point analysis : Sharp melting points (e.g., 69–70°C) indicate crystallinity and purity .

Advanced: How can crystallographic data (e.g., X-ray diffraction) determine molecular conformation and intermolecular interactions of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Dihedral angles : The acetic acid group is tilted ~78° relative to the phenyl ring, influencing steric interactions .

- Hydrogen bonding : Carboxylic acid dimers form R_2$$^2(8) motifs (O–H···O distances: 2.65–2.70 Å), stabilizing crystal packing .

- Electron-density maps : Validate halogen (Br) positioning and substituent electronic effects (e.g., C–C–C angles: 118–122°) .

Software tools : SHELX programs refine structures, with SHELXL achieving R values <0.03 for high-resolution data .

Advanced: What strategies resolve contradictions in reported biological activity data for halogenated phenylacetic acid derivatives?

Answer:

- Kinetic assays : Measure enzyme inhibition constants (K) to compare potency across studies .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with targets like protease-activated receptors .

- Structural analogs : Compare bioactivity of bromo vs. chloro derivatives to isolate halogen-specific effects .

- Meta-analysis : Adjust for variables like solvent polarity (logP) and assay pH, which alter compound bioavailability .

Basic: What are the typical reaction mechanisms involved in the functionalization of the phenyl ring in this compound?

Answer:

- Electrophilic aromatic substitution (EAS) : Bromine acts as an electrophile, directed by electron-donating groups (e.g., methyl) to the ortho position .

- Nucleophilic acyl substitution : The acetic acid moiety participates in esterification or amidation under acidic/basic conditions .

- Decarboxylation : Heating in quinoline removes the carboxylic acid group, forming brominated toluene derivatives .

Advanced: How can computational chemistry methods complement experimental data in predicting bromination regioselectivity?

Answer:

- DFT calculations : Compare activation energies for bromination at different positions (e.g., ortho vs. para to methyl groups) .

- Molecular electrostatic potential (MEP) maps : Identify electron-rich regions prone to electrophilic attack .

- Docking simulations : Predict steric hindrance effects using crystal structure coordinates .

- Machine learning : Train models on existing halogenation datasets to predict optimal reaction conditions .

Advanced: What methodological approaches analyze hydrogen bonding patterns and their impact on crystal packing?

Answer:

- Graph-set analysis : Classify hydrogen bonds (e.g., R_2$$^2(8) motifs) using programs like Mercury .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H, Br···H) contributing to lattice stability .

- Thermal displacement parameters (U) : Assess rigidity of hydrogen-bonded dimers via anisotropic refinement .

- Comparative crystallography : Contrast packing motifs with non-halogenated analogs to isolate Br’s role .

Basic: What are key considerations for optimizing solvent and catalyst selection in the synthesis of this compound?

Answer:

- Solvent polarity : Acetic acid enhances bromine solubility and stabilizes cationic intermediates .

- Catalyst compatibility : HSO or FeBr accelerates EAS but may require post-reaction neutralization .

- Green chemistry : Solvent-free microwave synthesis reduces waste and improves yields by 10–15% .

- Workup protocols : Ethyl acetate extraction minimizes co-precipitation of unreacted bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.